Solven

Description

Properties

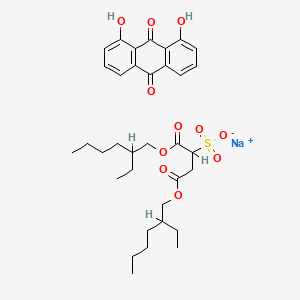

CAS No. |

8059-64-1 |

|---|---|

Molecular Formula |

C34H47NaO11S |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate;1,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H38O7S.C14H8O4.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16;/h16-18H,5-15H2,1-4H3,(H,23,24,25);1-6,15-16H;/q;;+1/p-1 |

InChI Key |

WVZAWUZJHCJUNU-UHFFFAOYSA-M |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Na+] |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Solven; Jamylene; DSS-danthron; Danthron - DSS; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Polar Solvents: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the mechanism of action of polar solvents is fundamental to a vast array of applications, from reaction chemistry and analytical separations to drug formulation and delivery. This technical guide provides an in-depth exploration of the core principles governing the behavior of polar solvents, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

At its core, the action of a polar solvent is dictated by the principle of "like dissolves like"[1][2][3]. This adage encapsulates the tendency of polar solvents to dissolve polar solutes. This phenomenon is driven by the electrostatic interactions between the solvent and solute molecules, which must be strong enough to overcome the intermolecular forces within the pure solute and the pure solvent[1][4].

The Molecular Basis of Polarity and Solvation

Polar molecules possess an uneven distribution of electron density, resulting in a permanent dipole moment—a separation of partial positive (δ+) and partial negative (δ-) charges[1][4]. When a polar solute is introduced into a polar solvent, the solvent molecules orient themselves to maximize electrostatic attractions: the negative ends of the solvent dipoles surround the positive regions of the solute, and vice versa. This process, known as solvation , leads to the formation of a "solvation shell" or "hydration shell" (in the case of water) around each solute molecule, effectively shielding them from one another and allowing them to disperse throughout the solvent[1][5].

The primary intermolecular forces at play in the mechanism of action of polar solvents are:

-

Dipole-Dipole Interactions: These are the electrostatic attractions between the permanent dipoles of polar molecules. The strength of these interactions is a key factor in the dissolution process[1][4].

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine). Polar protic solvents, like water and alcohols, are capable of forming hydrogen bonds, which significantly enhances their ability to dissolve solutes that can also participate in hydrogen bonding[2][6]. The ability of a solute to form hydrogen bonds is often a more significant factor in its solubility in polar protic solvents than its overall dipole moment[2].

The dissolution process is energetically driven. For a solute to dissolve, the energy released from the formation of new solvent-solute interactions (solvation energy) must be comparable to or greater than the energy required to break the existing solute-solute and solvent-solvent interactions[1].

Quantitative Characterization of Polar Solvents

The polarity of a solvent is not a single, definable property but rather a composite of its various interaction capabilities. Several quantitative parameters are used to characterize and compare the polarity of different solvents.

| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ) (Debye) | Polarity Index (P') | Classification |

| Water | 80.1 | 1.85 | 10.2 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 7.2 | Polar Aprotic |

| Acetonitrile | 37.5 | 3.92 | 5.8 | Polar Aprotic |

| Methanol | 32.7 | 1.70 | 5.1 | Polar Protic |

| Ethanol | 24.5 | 1.69 | 4.3 | Polar Protic |

| Acetone | 20.7 | 2.88 | 5.1 | Polar Aprotic |

| Isopropanol | 19.9 | 1.66 | 3.9 | Polar Protic |

| Tetrahydrofuran (THF) | 7.5 | 1.63 | 4.0 | Polar Aprotic |

| Dichloromethane | 8.9 | 1.60 | 3.1 | Polar Aprotic |

| Ethyl Acetate | 6.0 | 1.78 | 4.4 | Polar Aprotic |

Table 1: Physicochemical properties of common polar solvents. Data compiled from various sources.

Visualizing Solvent-Solute Interactions

The following diagrams, generated using the DOT language, illustrate the fundamental interactions that govern the mechanism of action of polar solvents.

Experimental Protocols for Studying Solvent Effects

A variety of experimental techniques are employed to quantify solvent polarity and to understand the intricate interactions between solvents and solutes.

Determination of Solvent Polarity using UV-Vis Spectroscopy (Solvatochromism)

Principle: Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of a solvatochromic dye, leading to a shift in the wavelength of maximum absorbance (λmax). Reichardt's dye is a common probe for this purpose.

Methodology:

-

Preparation of Reichardt's Dye Stock Solution: Prepare a stock solution of Reichardt's dye (e.g., 1 x 10⁻⁴ M) in a relatively nonpolar solvent in which it is readily soluble, such as acetone.

-

Preparation of Sample Solutions: In a series of cuvettes, add a small, constant volume of the Reichardt's dye stock solution. To each cuvette, add a different polar solvent to a final volume of, for example, 3 mL.

-

UV-Vis Spectrophotometry: Record the UV-Vis absorption spectrum for each solution over the visible range (e.g., 400-800 nm).

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for each solvent.

-

Calculation of ET(30) Values: The empirical solvent polarity parameter, ET(30), can be calculated using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)

Investigation of Solvent-Solute Interactions using NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. Changes in the chemical shifts of a solute's protons upon changing the solvent or titrating with a co-solvent can provide detailed information about specific interactions, such as hydrogen bonding and dipole-dipole interactions.

Methodology for Solvent Titration:

-

Sample Preparation: Prepare a solution of the solute of interest at a known concentration in a non-polar, deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of the initial solution.

-

Titration: Add small, precise aliquots of a polar deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Spectrum Acquisition after Each Addition: After each addition of the polar co-solvent, thoroughly mix the sample and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift changes of specific protons in the solute molecule as a function of the mole fraction of the polar co-solvent. Protons involved in strong interactions with the polar solvent will exhibit significant changes in their chemical shifts.

Measurement of Drug Solubility using the Shake-Flask Method

Principle: The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of the solid drug to a vial containing a known volume of the polar solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).

HPLC Method Development for Polar Compounds

Principle: High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in drug development. For polar analytes, specific strategies are required to achieve adequate retention and separation on chromatographic columns.

Methodology:

-

Column Selection: For polar compounds, consider using a polar-embedded or polar-endcapped reversed-phase column (e.g., C18 with a polar functional group) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase Selection:

-

Reversed-Phase: Start with a highly aqueous mobile phase (e.g., 95% water or buffer) and a polar organic modifier like methanol or acetonitrile. The pH of the mobile phase should be controlled to ensure the analyte is in a single, un-ionized form if possible.

-

HILIC: Use a mobile phase with a high concentration of a polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

-

-

Gradient Elution: Employ a scouting gradient to determine the approximate mobile phase composition required to elute the polar analytes.

-

Optimization: Fine-tune the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal resolution and peak shape.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events. It can be used to determine the enthalpy (ΔH), entropy (ΔS), and binding affinity (Ka) of solvent-solute interactions or ligand-receptor binding in a polar solvent.

Methodology:

-

Sample Preparation: Prepare a solution of the macromolecule (e.g., a protein) in a buffered polar solvent and place it in the sample cell of the calorimeter. Prepare a solution of the ligand (the solute of interest) in the same buffer and load it into the titration syringe. It is critical that the buffers are precisely matched to minimize heats of dilution.

-

Degassing: Degas both solutions to prevent the formation of air bubbles during the experiment.

-

Titration: Perform a series of small, precise injections of the ligand solution into the macromolecule solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and stoichiometry). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Conclusion

The mechanism of action of polar solvents is a multifaceted interplay of electrostatic forces, primarily dipole-dipole interactions and hydrogen bonding, which drive the solvation of polar solutes. A thorough understanding of these principles, quantified by parameters such as dielectric constant and dipole moment, is indispensable for researchers in the chemical and pharmaceutical sciences. The application of robust experimental techniques, including spectroscopy, chromatography, and calorimetry, allows for the detailed characterization of solvent-solute interactions, providing the foundational knowledge necessary for the rational design of chemical processes, analytical methods, and effective drug formulations.

References

- 1. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]

- 2. An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. krypton.mnsu.edu [krypton.mnsu.edu]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Unseen Hand: A Technical Guide to the Role of Solvent Polarity in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of chemical transformations, the solvent is often perceived as a passive backdrop. However, this seemingly inert medium wields a profound influence, capable of dictating the pace, pathway, and even the outcome of a reaction. For researchers in organic synthesis, catalysis, and drug development, a deep understanding of solvent polarity is not merely academic—it is a critical tool for optimizing reaction conditions, enhancing yields, and designing novel molecular entities. This in-depth technical guide delves into the core principles of solvent polarity, providing a comprehensive overview of its theoretical underpinnings, experimental determination, and practical implications in various chemical and biological systems.

Theoretical Frameworks: Understanding Solvent-Solute Interactions

The influence of a solvent on a chemical reaction is fundamentally rooted in the non-covalent interactions between the solvent molecules and the reacting species—reactants, transition states, and products. These interactions, which include dipole-dipole, hydrogen bonding, and van der Waals forces, can stabilize or destabilize these species, thereby altering the reaction's thermodynamic and kinetic landscape.

The Hughes-Ingold Rules: A Qualitative Framework

A foundational concept in understanding solvent effects on substitution and elimination reactions is the set of empirical rules developed by Sir Christopher Ingold and Edward D. Hughes. These rules provide a qualitative prediction of how a change in solvent polarity will affect the rate of a reaction based on the charge distribution in the reactants and the transition state.

-

Rule 1: Increasing solvent polarity will accelerate reactions where the transition state is more charged than the reactants.

-

Rule 2: Increasing solvent polarity will decelerate reactions where the transition state is less charged than the reactants.

-

Rule 3: A change in solvent polarity will have little to no effect on reactions where there is no significant change in charge between the reactants and the transition state.

These rules are particularly powerful in explaining the differing solvent requirements for S(_N)1 and S(_N)2 reactions.

Electrostatic Models: The Kirkwood-Onsager and Marcus Theories

Moving beyond qualitative predictions, electrostatic models offer a more quantitative description of solvent effects.

The Kirkwood-Onsager model treats the solvent as a continuous medium with a uniform dielectric constant. It describes the electrostatic stabilization of a solute molecule within a cavity in this dielectric continuum. While a simplification, this model provides a valuable framework for understanding how the bulk polarity of a solvent can influence the energy of dissolved species.

Marcus theory , originally developed to explain electron transfer reactions, provides profound insights into how solvent reorganization influences reaction rates.[1] The theory posits that the solvent molecules must reorganize around the reactants to reach a configuration that is energetically favorable for the electron transfer to occur. The energy required for this reorganization, known as the reorganization energy (λ), is a key determinant of the activation barrier.[2][3] Solvents with high polarity can significantly lower this reorganization energy, thereby accelerating electron transfer processes.[4][5]

Empirical Scales of Solvent Polarity

While the dielectric constant provides a measure of a solvent's bulk polarity, it often fails to capture the specific short-range interactions that are crucial in chemical reactions. To address this, several empirical scales of solvent polarity have been developed based on solvent-sensitive spectroscopic or kinetic probes.

The E(_T)(30) Scale

The E(_T)(30) scale, developed by Reichardt, is based on the solvatochromic shift of the pyridinium-N-phenolate betaine dye. The transition energy (E(_T)) for the longest-wavelength absorption band of this dye is highly sensitive to the polarity of the surrounding solvent. E(_T)(30) values are expressed in kcal/mol and provide a comprehensive measure of a solvent's ionizing power.

Kamlet-Taft Parameters

The Kamlet-Taft parameters provide a multi-parameter approach to describing solvent properties, dissecting the overall polarity into more specific contributions:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dipole-dipole and dipole-induced dipole interactions.

This multi-parameter approach allows for a more nuanced understanding of how specific solvent-solute interactions influence reactivity.

Quantitative Effects of Solvent Polarity on Reaction Rates

The choice of solvent can dramatically alter the rate of a chemical reaction. The following tables summarize the effect of solvent polarity on the rate constants of several common organic reactions.

| Solvent | Dielectric Constant (ε) at 298 K | E(_T)(30) (kcal/mol) | Relative Rate of Solvolysis of tert-Butyl Chloride (S(_N)1) |

| n-Hexane | 1.88 | 31.0 | Very Slow |

| Diethyl Ether | 4.34 | 34.5 | 0.002 |

| Acetone | 20.7 | 42.2 | 1 |

| Ethanol | 24.55 | 51.9 | 37 |

| Methanol | 32.7 | 55.4 | 1,200 |

| Water | 78.54 | 63.1 | 8,000 |

| Caption: Effect of Solvent Polarity on the S(_N)1 Solvolysis of tert-Butyl Chloride. |

| Solvent | Dielectric Constant (ε) at 298 K | E(_T)(30) (kcal/mol) | Relative Rate of Reaction of CH(_3)I with N(_3) |

| Methanol | 32.7 | 55.4 | 1 |

| Ethanol | 24.55 | 51.9 | 4.5 |

| Acetone | 20.7 | 42.2 | 200 |

| Acetonitrile | 37.5 | 45.6 | 5,000 |

| Dimethylformamide (DMF) | 36.7 | 43.2 | 28,000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 45.1 | 1,300,000 |

| Caption: Effect of Solvent Polarity on the S(_N)2 Reaction of Methyl Iodide with Azide. |

| Solvent | Dielectric Constant (ε) at 298 K | Rate Constant (k (\times) 10 |

| n-Hexane | 1.88 | 1.03 |

| Carbon Tetrachloride | 2.24 | 3.55 |

| Benzene | 2.28 | 7.35 |

| Diethyl Ether | 4.34 | 1.39 |

| Ethyl Acetate | 6.02 | 4.65 |

| Dichloromethane | 8.93 | 25.8 |

| Acetone | 20.7 | 23.3 |

| Acetonitrile | 37.5 | 45.8 |

| Nitromethane | 35.9 | 97.5 |

| Caption: Effect of Solvent Polarity on a Diels-Alder Reaction Rate. |

| Solvent | Dielectric Constant (ε) at 298 K | Rate Constant (k (\times) 10 |

| n-Hexane | 1.88 | 0.0012 |

| Benzene | 2.28 | 0.84 |

| Carbon Tetrachloride | 2.24 | 1.34 |

| Diethyl Ether | 4.34 | 0.13 |

| Tetrahydrofuran | 7.58 | 1.3 |

| Acetone | 20.7 | 3.7 |

| Acetonitrile | 37.5 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 130 |

| Methanol | 32.7 | 1.3 |

| Nitrobenzene | 34.8 | 101 |

| Caption: Effect of Solvent Polarity on a Menshutkin Reaction Rate. |

Experimental Protocols

A thorough understanding of solvent effects necessitates robust experimental methodologies. Below are detailed protocols for key experiments in this field.

Protocol for a Kinetic Study of Solvent Effects using UV-Vis Spectrophotometry

This protocol outlines a general procedure for determining the effect of solvent polarity on the rate of a reaction that involves a change in absorbance in the UV-Vis region.

Objective: To determine the rate constant of a reaction in a series of solvents with varying polarity.

Materials:

-

UV-Vis Spectrophotometer with temperature control.

-

Quartz cuvettes (1 cm path length).

-

Reactants for the chosen reaction.

-

A series of high-purity solvents with a range of polarities.

-

Volumetric flasks and pipettes for accurate solution preparation.

-

Thermostatic water bath.

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the reactants in a suitable, relatively non-polar solvent in which they are both soluble and stable.

-

For each solvent to be tested, prepare a reaction mixture by adding the appropriate volumes of the stock solutions to a volumetric flask and diluting to the mark with the test solvent. Ensure the final concentrations of the reactants are known and appropriate for the reaction kinetics.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the desired wavelength for monitoring the reaction. This should be the wavelength of maximum absorbance (λ(_max)) of a reactant or product that changes concentration during the reaction.

-

Set the temperature of the cuvette holder to the desired reaction temperature.

-

-

Kinetic Measurement:

-

Equilibrate the cuvette containing the reaction mixture in the thermostatic water bath at the reaction temperature.

-

At time zero (t=0), quickly transfer the solution to the quartz cuvette and place it in the spectrophotometer.

-

Immediately start recording the absorbance at the chosen wavelength as a function of time. The frequency of data collection will depend on the rate of the reaction.

-

Continue recording data until the reaction is complete or for a sufficient period to determine the initial rate.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Depending on the order of the reaction, plot the appropriate function of concentration (or absorbance, assuming Beer's Law holds) versus time to obtain a linear relationship (e.g., ln(Absorbance) vs. time for a first-order reaction).

-

The slope of the linear plot will be related to the rate constant (k).

-

Repeat the experiment for each solvent in the series.

-

Correlate the obtained rate constants with various solvent polarity parameters (e.g., dielectric constant, E(_T)(30)) to quantify the solvent effect.

-

Protocol for the Determination of the E(_T)(30) Value of a Solvent

Objective: To experimentally determine the E(_T)(30) value for a given solvent.

Materials:

-

Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate).

-

The solvent to be tested (high purity).

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Solution Preparation:

-

Dissolve a small, accurately weighed amount of Reichardt's dye in the solvent to be tested to obtain a solution with an absorbance in the range of 0.5 - 1.5 at the λ(_max).

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of the dye solution over a range that encompasses the longest-wavelength absorption band (typically 400-900 nm).

-

Identify the wavelength of maximum absorbance (λ(_max)) in nanometers (nm).

-

-

Calculation of E(_T)(30):

-

Calculate the transition energy, E(_T), in kcal/mol using the following equation: E(_T) (kcal/mol) = 28591 / λ(_max) (nm)

-

The calculated E(_T) value is the E(_T)(30) value for that solvent.

-

Visualizing Solvent Effects and Reaction Pathways

Diagrams are powerful tools for visualizing the abstract concepts of reaction mechanisms and experimental workflows. The following diagrams were generated using the DOT language of Graphviz to illustrate key concepts discussed in this guide.

Caption: Differential stabilization of intermediates and transition states in S(_N)1 and S(_N)2 reactions.

Caption: Experimental workflow for determining the effect of solvent polarity on reaction rate.

Caption: Role of water in the activation of a G-Protein Coupled Receptor (GPCR), rhodopsin.[1]

Solvent Effects in Biological Systems: Enzyme Catalysis and Drug-Receptor Interactions

The principles of solvent polarity are not confined to the realm of synthetic chemistry; they are equally critical in biological systems.

Enzyme Catalysis

Enzymes are masterful catalysts that operate in the aqueous environment of the cell. The polarity of water and the specific arrangement of water molecules within the active site play a crucial role in enzymatic reactions. For instance, in the case of acetylcholinesterase, an enzyme vital for nerve impulse transmission, different organic solvents can act as inhibitors with varying mechanisms.[2][4] A study on the effect of organic solvents on acetylcholinesterase inhibition found that DMSO acts as a mixed inhibitor, ethanol as a non-competitive inhibitor, and acetonitrile as a competitive inhibitor, highlighting the nuanced interactions between the solvent, enzyme, and substrate.[2][4]

Drug-Receptor Interactions

The binding of a drug to its target receptor is a complex process governed by a multitude of non-covalent interactions. The desolvation of both the drug and the receptor's binding site is a critical and often energetically demanding step. The polarity of the solvent (typically water in biological systems) and its ability to form hydrogen bonds significantly influences the thermodynamics and kinetics of drug-receptor binding. For G-protein coupled receptors (GPCRs), a major class of drug targets, it has been shown that water molecules play a direct role in the receptor's activation mechanism.[1] Upon agonist binding, a significant influx of water molecules into the receptor's core contributes to the conformational changes that lead to signal transduction.[1] This "solvent-swollen" active state underscores the dynamic and participatory role of the solvent in biological signaling.

Conclusion

The solvent is an active and influential participant in chemical and biological transformations. Its polarity, a multifaceted property arising from a combination of electrostatic and specific interactions, can be harnessed to control reaction rates, steer selectivity, and understand complex biological processes. For researchers at the forefront of chemical and pharmaceutical sciences, a comprehensive grasp of the principles and methodologies outlined in this guide is indispensable for innovation and discovery. By moving beyond a simplistic view of the solvent as an inert medium, we can unlock new possibilities in reaction design, catalyst development, and the rational design of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Guide to Solvent Selection for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in organic synthesis, capable of dictating reaction outcomes, influencing reaction rates and yields, and impacting the overall safety and sustainability of a process. This technical guide provides an in-depth exploration of the fundamental principles governing solvent selection, offering a systematic approach for researchers and professionals in the chemical and pharmaceutical sciences. By understanding the interplay of solvent properties, one can optimize reaction conditions, enhance product purity, and align with the principles of green chemistry.

Core Principles of Solvent Selection

The ideal solvent should meet several criteria: it must effectively dissolve reactants, be inert to the reaction conditions, facilitate the desired chemical transformation, and allow for easy product isolation. The choice of solvent influences both the kinetic and thermodynamic aspects of a reaction.[1]

-

Solubility: The principle of "like dissolves like" is a foundational concept.[2] Polar solvents tend to dissolve polar solutes, while non-polar solvents are suitable for non-polar compounds.[3] Effective dissolution of reactants is essential to ensure they can interact and react in the solution phase.[2]

-

Influence on Reaction Rates and Mechanisms: Solvents can significantly alter the rate of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[1] For instance, polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species.[4][5] The choice between a polar protic and a polar aprotic solvent can determine the dominant reaction pathway, as seen in nucleophilic substitution reactions (SN1 vs. SN2).[2][4]

-

Thermal Regulation: The boiling point of a solvent determines the maximum temperature at which a reaction can be conducted at atmospheric pressure. This is crucial for reactions that require heating to overcome activation energy barriers. The solvent's ability to dissipate heat is also important for highly exothermic reactions.

-

Product Isolation and Purification: The solvent's volatility and the solubility of the desired product in it at different temperatures are key factors for easy product workup and purification, for example, through crystallization or distillation.[6]

A Systematic Approach to Solvent Selection

A logical workflow can streamline the solvent selection process, ensuring all critical factors are considered. This process begins with an analysis of the reaction requirements and narrows down the options based on physical, chemical, and safety parameters.

References

Understanding Solvent Effects on Reaction Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solvent environment is a critical, yet often underestimated, factor in the outcome of a chemical reaction. Its influence extends beyond simply dissolving reactants to actively participating in the reaction mechanism, thereby affecting reaction rates, equilibria, and even product selectivity. For professionals in research, discovery, and drug development, a thorough understanding of solvent effects is paramount for reaction optimization, process development, and achieving desired therapeutic outcomes. This guide provides a technical overview of the core principles governing solvent effects on reaction kinetics, details common experimental protocols for their study, and presents quantitative data for classic organic reactions.

Theoretical Framework of Solvent Effects

The influence of a solvent on reaction kinetics can be broadly categorized into two types of effects: non-specific and specific solvent effects. Non-specific effects arise from the bulk properties of the solvent, such as its dielectric constant, while specific effects are due to direct molecular interactions between the solvent and the reacting species, such as hydrogen bonding.

The Hughes-Ingold Model

A foundational qualitative framework for understanding solvent effects on substitution and elimination reactions was developed by Sir Christopher Ingold and Edward D. Hughes. The Hughes-Ingold model considers the changes in charge distribution between the reactants and the transition state. The fundamental principles are:

-

An increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants.

-

An increase in solvent polarity will decelerate reactions where the transition state is less charged than the reactants.

-

A change in solvent polarity will have little effect on reactions where there is no significant change in charge between the reactants and the transition state.

These principles are invaluable for predicting the effect of a solvent on a given reaction mechanism.

Solvent Polarity and Dielectric Constant

The polarity of a solvent is a general term describing its ability to solvate polar molecules. A key quantitative measure of this is the dielectric constant (ε), which reflects the solvent's ability to reduce the electric field strength between charges. Polar solvents, with high dielectric constants, are effective at stabilizing charged species, such as ions and polar transition states.

For reactions that proceed through a charged intermediate, like the S(_N)1 reaction, polar protic solvents (e.g., water, alcohols) are particularly effective at accelerating the reaction rate. This is due to their ability to solvate both the carbocation intermediate and the leaving group anion through ion-dipole interactions and hydrogen bonding.

Conversely, for S(_N)2 reactions involving an anionic nucleophile, polar aprotic solvents (e.g., acetone, DMSO) are often preferred. While polar, these solvents do not have acidic protons and are less effective at solvating the anionic nucleophile. This leaves the nucleophile more "naked" and reactive, leading to an increased reaction rate. In polar protic solvents, the nucleophile is heavily solvated through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thus slowing down the S(_N)2 reaction.

Empirical Solvent Polarity Scales

To provide a more nuanced and comprehensive measure of solvent polarity that accounts for both non-specific and specific interactions, several empirical scales have been developed.

-

Winstein-Grunwald Equation: This linear free-energy relationship quantifies the solvent's ionizing power (Y) based on the solvolysis rate of a reference compound, typically tert-butyl chloride. The equation is given by: log(k/k₀) = mY where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), and m is a parameter that reflects the sensitivity of the reaction to the solvent's ionizing power.

-

Kamlet-Taft Parameters: This multiparameter approach dissects solvent polarity into three components:

-

α: The solvent's hydrogen bond donating (HBD) ability.

-

β: The solvent's hydrogen bond accepting (HBA) ability.

-

π*: The solvent's dipolarity/polarizability. A given solvent-dependent property, such as a reaction rate constant, can then be correlated with these parameters through a linear solvation energy relationship (LSER).

-

-

Reichardt's Dye (E(_T)(30)): This scale is based on the solvatochromic shift of a specific dye, Reichardt's dye. The energy of the lowest energy electronic transition of this dye is highly sensitive to the polarity of the solvent, providing a single-parameter measure of solvent polarity.

Experimental Protocols for Studying Solvent Effects

The investigation of solvent effects on reaction kinetics relies on the accurate determination of reaction rates in different solvent environments. Several analytical techniques are commonly employed for this purpose.

General Experimental Workflow

A systematic study of solvent effects typically follows a well-defined workflow to ensure reproducible and comparable results.

UV-Visible Spectroscopy

Methodology:

-

Preparation: Prepare stock solutions of the reactants in the desired solvent. The concentration should be chosen such that the absorbance of the species being monitored falls within the linear range of the Beer-Lambert law (typically 0.1 to 1.0).

-

Instrumentation: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ(_max)) of the reactant or product being monitored. Ensure the cuvette holder is thermostated to the desired reaction temperature.

-

Reaction Initiation: Mix the reactant solutions directly in a quartz cuvette and immediately place it in the spectrophotometer. Alternatively, for faster reactions, use a stopped-flow apparatus.

-

Data Collection: Record the absorbance at λ(_max) as a function of time. The frequency of data collection will depend on the reaction rate.

-

Data Analysis: Convert absorbance values to concentration using a previously determined molar absorptivity (ε) from a calibration curve. Plot concentration versus time to determine the reaction order and rate constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Prepare the reaction mixture in an NMR tube, including a deuterated solvent for locking and an internal standard for quantitative analysis.

-

Instrumentation: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature. Shim the magnetic field to obtain good resolution.

-

Reaction Initiation: The reaction can be initiated by adding the final reactant to the NMR tube, followed by rapid mixing. For slower reactions, the sample can be prepared and then heated to the reaction temperature within the NMR probe.

-

Data Collection: Acquire a series of spectra at regular time intervals. The number of scans per spectrum should be minimized to achieve adequate signal-to-noise while maintaining good time resolution.

-

Data Analysis: Integrate the signals corresponding to a reactant and a product. The change in the relative integrals over time reflects the change in concentration. The rate constant can be determined by plotting the natural logarithm of the reactant concentration (or a function thereof depending on the reaction order) against time.

Gas Chromatography (GC)

Methodology:

-

Reaction Setup: Perform the reaction in a thermostated vessel equipped with a sampling port.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by dilution with a suitable solvent or by adding a quenching agent.

-

Sample Preparation for GC: Prepare the quenched sample for GC analysis, which may involve derivatization to improve volatility or detectability. Add an internal standard for accurate quantification.

-

GC Analysis: Inject the prepared sample into the gas chromatograph. The components of the mixture will be separated based on their boiling points and interactions with the stationary phase.

-

Data Analysis: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. Use a calibration curve to convert peak areas to concentrations. Plot concentration versus time to determine the reaction kinetics.

Quantitative Data on Solvent Effects

The following tables summarize quantitative data for two classic examples of nucleophilic substitution reactions, illustrating the profound impact of the solvent on reaction rates.

S(_N)1 Reaction: Solvolysis of tert-Butyl Chloride

The solvolysis of tert-butyl chloride is a classic example of an S(_N)1 reaction, proceeding through a carbocation intermediate. The rate of this reaction is highly sensitive to the ionizing power of the solvent.

| Solvent (at 25°C) | Dielectric Constant (ε) | Relative Rate Constant (k/k₀) |

| Acetic Acid | 6.2 | 1 |

| Methanol | 32.6 | 4 |

| Ethanol | 24.3 | 0.2 |

| 80% Ethanol / 20% Water | 66.7 | 1 |

| 50% Ethanol / 50% Water | 70.5 | 100 |

| Water | 78.5 | 150,000 |

Data compiled from various sources.

S(_N)2 Reaction: Reaction of 1-Bromobutane with Azide

The reaction of 1-bromobutane with the azide ion (N₃⁻) is a typical S(_N)2 reaction. The rate is significantly affected by the solvent's ability to solvate the anionic nucleophile.

| Solvent (at 25°C) | Dielectric Constant (ε) | Relative Rate Constant (k/k₀) | Solvent Type |

| Methanol | 32.6 | 1 | Polar Protic |

| Ethanol | 24.3 | 4.3 | Polar Protic |

| Acetone | 20.7 | 500 | Polar Aprotic |

| Dimethylformamide (DMF) | 36.7 | 2800 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1300 | Polar Aprotic |

Data compiled from various sources.

Logical Framework for Solvent Selection in Reaction Optimization

The choice of solvent is a critical decision in the design and optimization of a chemical process. A systematic approach, considering both kinetic and practical factors, is essential.

Conclusion

The solvent is an active participant in chemical reactions, capable of profoundly influencing reaction kinetics. A deep understanding of the theoretical principles, coupled with rigorous experimental investigation, is essential for harnessing solvent effects to optimize reaction outcomes. For researchers and professionals in drug development, the judicious selection of a solvent is a critical step in designing efficient, safe, and sustainable chemical processes. The frameworks and data presented in this guide offer a foundation for making informed decisions in this crucial aspect of chemical synthesis.

A Comprehensive Guide to the Physical and Chemical Properties of Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of frequently utilized laboratory solvents. Designed for the discerning researcher and drug development professional, this document offers a centralized resource of critical data, detailed experimental methodologies, and logical workflows to aid in solvent selection and application.

Core Solvent Properties: A Tabulated Comparison

The selection of an appropriate solvent is paramount for the success of chemical reactions, separations, and analyses. The following tables summarize key quantitative data for a range of common laboratory solvents, facilitating rapid comparison and informed decision-making.

Table 1: Fundamental Physical Properties of Common Laboratory Solvents

| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| Acetone | C₃H₆O | 58.08 | 56.2[1][2] | -94.3[2] | 0.791[3] |

| Acetonitrile | C₂H₃N | 41.05 | 81.6[4][5] | -45.0[6] | 0.786[3] |

| Benzene | C₆H₆ | 78.11 | 80.1[4][5] | 5.5[6] | 0.874[3] |

| Chloroform | CHCl₃ | 119.38 | 61.2[5][7] | -63.7[2] | 1.4892[8] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.8[4][5] | -95.0[6] | 1.326[8] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6[4][9] | -116.3[9] | 0.7133[8] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153.0[4] | -61.0[6] | 0.9487[8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189.0[4][9] | 18.5[9] | 1.1004[8] |

| Ethanol | C₂H₆O | 46.07 | 78.3[4][5] | <-130[6] | 0.7892[8] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1[4] | -83.6[10] | 0.9006[8] |

| Heptane | C₇H₁₆ | 100.21 | 98.4[4][5] | -90.6[2] | 0.6837[8] |

| Hexane | C₆H₁₄ | 86.18 | 68.7[4][5] | -95.0[6] | 0.6594[8] |

| Isopropanol | C₃H₈O | 60.10 | 82.3[4] | -86.0[6] | 0.7854[8] |

| Methanol | CH₄O | 32.04 | 64.7[4][5] | -98.0[6] | 0.7913[8] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66.0[4][5] | -109.0[6] | 0.888[8] |

| Toluene | C₇H₈ | 92.14 | 110.6[4] | -95.0[6] | 0.8669[8] |

| Water | H₂O | 18.02 | 100.0[4] | 0.0[6] | 0.9982[8] |

Table 2: Chemical and Safety Properties of Common Laboratory Solvents

| Solvent | Viscosity (cP at 20°C) | Dielectric Constant (at 20°C) | Polarity Index (P') | Solubility in Water ( g/100g ) | Flash Point (°C) |

| Acetone | 0.36[11] | 20.7 (at 25°C)[12] | 5.1[13] | Miscible[1][2] | -18[2] |

| Acetonitrile | 0.38 (at 15°C)[11] | 37.5[12] | 5.8[13] | Miscible[1][2] | 6[2] |

| Benzene | 0.59[11] | 2.28[2] | 2.4[13] | 0.18[2] | -11[2] |

| Chloroform | 0.57[11] | 4.81[12] | 4.1[13] | 0.795[2] | -- |

| Dichloromethane | 0.44[11] | 8.93 (at 25°C)[12] | 3.1[13] | 2.0 | -- |

| Diethyl Ether | 0.24[11] | 4.33[12] | 2.8[13] | 7.5[2] | -45[2] |

| Dimethylformamide (DMF) | 0.92[11] | 36.71 (at 25°C)[12] | 6.4[13] | Miscible[2] | 58[2] |

| Dimethyl Sulfoxide (DMSO) | 2.24[11] | 46.68[12] | 7.2[13] | Miscible | 95[2] |

| Ethanol | 1.1 (at 25°C)[11] | 24.55 (at 25°C)[12] | 4.3[14] | Miscible[1][2] | 13[2] |

| Ethyl Acetate | 0.45[11] | 6.02 (at 25°C)[12] | 4.4[13] | 8.7[2] | -4[2] |

| Heptane | 0.42[11] | 1.92[12] | 0.1[13] | 0.01[2] | -4[2] |

| Hexane | 0.31[11] | 1.88 (at 25°C)[12] | 0.1[13] | 0.001[15] | -23[10] |

| Isopropanol | 2.4[11] | 19.92 (at 25°C)[12] | 3.9[13] | Miscible[16] | 12[16] |

| Methanol | 0.59[11] | 32.70 (at 25°C)[12] | 5.1[13] | Miscible[1][2] | 12[10] |

| Tetrahydrofuran (THF) | 0.55[11] | 7.58 (at 25°C)[12] | 4.0[13] | Soluble[16] | -14[16] |

| Toluene | 0.59[11] | 2.38 (at 25°C)[12] | 2.4[13] | 0.05[16] | 4[16] |

| Water | 1.0[11] | 80.1[12] | 10.2[13] | -- | -- |

Table 3: NFPA 704 Ratings for Common Laboratory Solvents

| Solvent | Health (Blue) | Flammability (Red) | Instability (Yellow) |

| Acetone | 2 | 3 | 0 |

| Acetonitrile | 3 | 3 | 0 |

| Benzene | 2 | 3 | 0 |

| Chloroform | 3 | 0 | 0 |

| Dichloromethane | 2 | 1 | 0 |

| Diethyl Ether | 2 | 4 | 1 |

| Dimethylformamide (DMF) | 2 | 2 | 0 |

| Dimethyl Sulfoxide (DMSO) | 1 | 1 | 0 |

| Ethanol | 2 | 3 | 0 |

| Ethyl Acetate | 2 | 3 | 0 |

| Heptane | 1 | 3 | 0 |

| Hexane | 1 | 3 | 0 |

| Isopropanol | 1 | 3 | 0 |

| Methanol | 2 | 3 | 0 |

| Tetrahydrofuran (THF) | 2 | 3 | 1 |

| Toluene | 2 | 3 | 0 |

| Water | 0 | 0 | 0 |

Note: NFPA 704 ratings are sourced from various safety data sheets and databases and should be used as a general guide. Always refer to the specific safety data sheet for the solvent in use.

Experimental Protocols for Determining Key Solvent Properties

Accurate determination of solvent properties is crucial for both research and quality control. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

a) Thiele Tube Method (for small volumes):

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

Fill the small test tube with 1-2 mL of the solvent.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and fill it with heating oil to a level just above the side arm.

-

Insert the thermometer and test tube assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube.[14][17] Convection currents will ensure uniform heating.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14][18]

-

b) Simple Distillation Method (for larger volumes):

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a volume of the solvent (typically >5 mL) and a few boiling chips into the distillation flask.[5][19]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[5][19]

-

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. While solvents are typically liquid at room temperature, this method is crucial for determining the freezing point.

Capillary Tube Method:

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, and capillary tubes.

-

Procedure:

-

If the solvent is a solid at room temperature, finely powder it.

-

Pack a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.[12][13]

-

Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned to liquid (the end of the melting range).[12] For a pure compound, this range should be narrow (0.5-1.5°C).

-

Determination of Density

Density is the mass per unit volume of a substance.

a) Using a Graduated Cylinder and Balance:

-

Apparatus: Graduated cylinder and an analytical balance.

-

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass.

-

Add a known volume of the solvent to the graduated cylinder.[9][20] Record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder with the solvent and record the total mass.

-

Subtract the mass of the empty graduated cylinder to find the mass of the solvent.

-

Calculate the density by dividing the mass of the solvent by its volume (Density = Mass/Volume).[9]

-

b) Using a Pycnometer (for higher accuracy):

-

Apparatus: Pycnometer (a glass flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer completely with the solvent, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

Calculate the mass of the solvent by subtracting the mass of the empty pycnometer.

-

The density is the mass of the solvent divided by the known volume of the pycnometer.[21][22]

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Ostwald Viscometer (a type of capillary viscometer):

-

Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, and a reference liquid with a known viscosity (e.g., water).

-

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of the solvent into the larger bulb of the viscometer.

-

Place the viscometer in a temperature-controlled water bath until it reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

-

Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement several times and calculate the average time.

-

Repeat the entire procedure with a reference liquid of known viscosity and density.

-

The viscosity of the sample can be calculated using the following formula: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ where η is the viscosity, ρ is the density, and t is the flow time. Subscript 1 refers to the sample and subscript 2 refers to the reference liquid.

-

Logical Workflows and Signaling Pathways

The rational selection of a solvent is a critical step in experimental design. The following diagrams, rendered in Graphviz DOT language, illustrate logical workflows for common laboratory procedures.

Caption: A logical workflow for selecting an appropriate solvent for a chemical reaction.

Caption: A decision tree for selecting a suitable solvent system for recrystallization.

Caption: The influence of solvent type on the mechanism of nucleophilic substitution reactions.

References

- 1. 2. Apparatus and Technique [chem.ualberta.ca]

- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 3. mastelf.com [mastelf.com]

- 4. economysolutions.in [economysolutions.in]

- 5. chemconnections.org [chemconnections.org]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 9. matestlabs.com [matestlabs.com]

- 10. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. scimed.co.uk [scimed.co.uk]

- 16. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. calnesis.com [calnesis.com]

- 22. mt.com [mt.com]

The Dawn of a Greener Era: A Technical Guide to the History and Development of Green Solvents in Chemistry

For Immediate Release

In an era defined by a growing imperative for sustainable practices, the chemical and pharmaceutical industries are undergoing a significant transformation. Central to this evolution is the adoption of green chemistry, a philosophy championing the design of products and processes that minimize the use and generation of hazardous substances. This in-depth technical guide explores the history and development of green solvents, a cornerstone of this paradigm shift, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their evolution, properties, and practical applications.

The reliance on traditional volatile organic compounds (VOCs) has long been a focal point of environmental and safety concerns due to their toxicity, flammability, and contribution to air pollution.[1][2] The green chemistry movement, which gained significant momentum in the 1990s, laid the groundwork for the systematic development and adoption of safer, more sustainable alternatives.[3][4] This guide traces the trajectory of green solvents from their conceptual origins to their current state as indispensable tools in modern chemistry.

The Principles of Green Chemistry: A Framework for Sustainable Solvents

The development of green solvents is intrinsically linked to the 12 Principles of Green Chemistry, articulated by Paul Anastas and John Warner.[5][6][7][8] These principles provide a cohesive framework for designing safer and more efficient chemical processes. The fifth principle, "Safer Solvents and Auxiliaries," directly advocates for the reduction or elimination of these substances, or their replacement with innocuous alternatives.[5][7] Solvents can account for 50-80% of the mass in a typical chemical reaction and contribute significantly to the overall environmental impact, making their "greening" a critical endeavor.[7]

A Historical Journey Through Green Solvent Innovation

The evolution of green solvents is not a monolithic story but rather a convergence of innovations across different solvent classes. While the term "green solvent" became more prominent with the rise of the green chemistry movement, the history of some of these solvents predates this period, with their environmental benefits being recognized and leveraged more systematically over time.

Supercritical Fluids: From Curiosity to Industrial Workhorse

The history of supercritical fluids dates back to the 19th century, with Baron Cagniard de la Tour's high-pressure studies in 1822.[9][10] However, it was the advent of green chemistry in the 1990s that truly highlighted their potential as environmentally benign alternatives to traditional organic solvents.[9][10] Supercritical fluid chromatography (SFC), first reported in 1962, has since become a valuable analytical technique in the pharmaceutical industry.[11][12][13]

dot

Ionic Liquids: "Designer Solvents" for a New Century

The first ionic liquid, ethylammonium nitrate, was reported by Paul Walden in 1914.[6] However, for much of the 20th century, research into these molten salts was a niche area. A significant turning point came in the 1980s with the development of 1,3-dialkylimidazolium chloroaluminate salts.[14] The introduction of air and water-stable ionic liquids in the 1990s opened the door to a vast array of applications, solidifying their status as "designer solvents" due to the ability to tune their properties by modifying their constituent ions.[6][15][16]

dot

Bio-based Solvents: A Return to Renewable Origins

The use of bio-based solvents like ethanol dates back centuries.[17] However, the modern development of bio-solvents is driven by the desire to replace petroleum-derived chemicals with renewable alternatives.[17][18] This class of solvents, derived from agricultural crops and biomass, has seen a surge in interest due to concerns about depleting fossil fuel resources and the desire for a circular economy.[19][20]

Deep Eutectic Solvents (DES): A New Class of Green Solvents

A more recent addition to the green solvent family, Deep Eutectic Solvents (DESs), were first described as a new class of ionic liquids in 2003.[21] These mixtures of hydrogen bond donors and acceptors exhibit a significant depression in freezing point compared to their individual components.[22] Their low cost, biodegradability, and simple preparation have made them a rapidly growing area of research.

Switchable Solvents: Smart Solvents for Efficient Processes

The concept of "switchable solvents" emerged in the early 1990s, with the idea of solvents that could reversibly change their properties in response to an external trigger.[23] A significant development was reported in 1997 by Jessop and colleagues with CO2-switchable hydrophilicity solvents.[23] These "smart" solvents can transition between a non-ionic and an ionic liquid form, facilitating both reaction and product separation, thereby reducing waste and energy consumption.[24][25]

Comparative Properties of Green and Traditional Solvents

The selection of a solvent is a critical decision in process development, with significant implications for safety, environmental impact, and economic viability. Pharmaceutical companies and green chemistry organizations have developed solvent selection guides to aid chemists in making more sustainable choices.[7][26][27][28][29] These guides rank solvents based on a variety of parameters, including safety, health, and environmental (SHE) criteria.

Below is a comparative table summarizing the physicochemical properties of selected green solvents and their traditional counterparts.

| Solvent | Class | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Environmental/Health Notes |

| Traditional Solvents | |||||

| Dichloromethane | Halogenated | 39.6 | 1.33 | N/A | Carcinogen, environmental hazard |

| Toluene | Aromatic | 110.6 | 0.87 | 4 | Toxic, flammable |

| N,N-Dimethylformamide (DMF) | Amide | 153 | 0.94 | 58 | Reproductive toxin |

| Hexane | Aliphatic | 69 | 0.66 | -22 | Neurotoxin, flammable |

| Green Solvents | |||||

| Water | Inorganic | 100 | 1.00 | N/A | Non-toxic, abundant |

| Ethanol | Alcohol | 78.37 | 0.789 | 13 | Renewable, biodegradable, flammable |

| Ethyl Lactate | Ester | 154 | 1.03 | 46 | Biodegradable, from renewable resources |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | 0.86 | -11 | From renewable resources, less prone to peroxide formation than THF |

| Supercritical CO2 | Supercritical Fluid | 31.1 (critical temp) | Variable | N/A | Non-toxic, non-flammable, readily available |

| [BMIM][PF6] | Ionic Liquid | >300 | 1.36 | >200 | Low volatility, potential toxicity and biodegradability concerns |

| Choline chloride:Urea (1:2) | Deep Eutectic Solvent | N/A (decomposes) | ~1.25 | >150 | Biodegradable, low toxicity |

Experimental Protocols in Green Chemistry

The practical application of green solvents is best illustrated through detailed experimental protocols. Below are representative methodologies for key applications in the pharmaceutical and chemical industries.

Experimental Protocol 1: Supercritical Fluid Chromatography (SFC) for Chiral Separation of a Pharmaceutical Intermediate

Objective: To separate the enantiomers of a chiral pharmaceutical intermediate using SFC.

Instrumentation:

-

SFC system equipped with a pump for CO2 and a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.

Materials:

-

Supercritical CO2 (mobile phase A)

-

Methanol (co-solvent, mobile phase B)

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

Sample of the pharmaceutical intermediate dissolved in an appropriate solvent (e.g., methanol/dichloromethane)

Methodology:

-

System Preparation: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 95% CO2, 5% Methanol) at a constant back-pressure (e.g., 150 bar) and temperature (e.g., 40 °C).

-

Sample Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.

-

Chromatographic Separation: Run a gradient elution by increasing the percentage of the co-solvent (e.g., from 5% to 40% methanol over 10 minutes) to facilitate the elution of the enantiomers.

-

Detection: Monitor the elution of the enantiomers using the UV-Vis detector at a specified wavelength.

-

Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their respective concentrations and the enantiomeric excess.

Experimental Protocol 2: Ionic Liquid-Mediated Synthesis of an Active Pharmaceutical Ingredient (API)

Objective: To synthesize an API using an ionic liquid as a recyclable solvent and catalyst.

Instrumentation:

-

Glass reactor equipped with a magnetic stirrer, condenser, and temperature controller.

-

Vacuum pump for solvent removal.

Materials:

-

Reactants for the API synthesis.

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4]).

-

Organic solvent for product extraction (e.g., ethyl acetate).

Methodology:

-

Reaction Setup: Charge the reactor with the reactants and the ionic liquid, [BMIM][BF4].

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 80 °C) and stir for the required time (e.g., 6 hours). Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Product Extraction: After the reaction is complete, cool the mixture to room temperature. Add an organic solvent (e.g., ethyl acetate) in which the product is soluble but the ionic liquid is not. Stir vigorously to extract the product.

-

Phase Separation: Allow the mixture to stand, leading to the formation of two distinct layers. Separate the organic layer containing the product. Repeat the extraction process with fresh organic solvent to maximize product recovery.

-

Product Isolation: Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude API. Purify the API using standard techniques such as crystallization or chromatography.

-

Ionic Liquid Recycling: The ionic liquid remaining in the reactor can be washed with a fresh portion of the organic solvent and then dried under vacuum to be reused in subsequent batches.

Logical Workflows for Green Solvent Selection

The transition to greener solvents requires a systematic approach to solvent selection and substitution. The following diagram illustrates a logical workflow for this process, integrating principles of green chemistry and risk assessment.

dot

The Future of Green Solvents

The field of green solvents continues to be an active area of research and development. The project "DECADES – Research for the development of green solvents for sustainable bioprocesses" is an example of ongoing efforts to create sustainable solvents for the European biotech sector.[30] The focus is on a holistic approach, considering the biogenic origin of raw materials, efficient biocatalysts, and environmentally friendly process conditions.[30] As regulations become more stringent and the demand for sustainable products grows, the innovation and implementation of green solvents will be crucial in shaping a more environmentally responsible chemical and pharmaceutical industry. The development of novel bio-based solvents and the optimization of existing green solvent technologies will continue to pave the way for a greener future.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acs.org [acs.org]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. repozytorium.umk.pl [repozytorium.umk.pl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. History of supercritical fluid chromatography: instrumental development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lc.help.agilent.com [lc.help.agilent.com]

- 14. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ionic liquid - Wikipedia [en.wikipedia.org]

- 16. A short history of ionic liquids—from molten salts to neoteric solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. biobasedpress.eu [biobasedpress.eu]

- 18. Switchable solvents â squaring the circle of easily separable, non-volatile solvents [cinz.nz]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. chemistry.gatech.edu [chemistry.gatech.edu]

- 25. Switchable solvents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 27. pubs.acs.org [pubs.acs.org]

- 28. acs.org [acs.org]

- 29. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 30. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Theoretical Models of Solute-Solvent Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between a solute and its surrounding solvent molecules governs a vast array of chemical and biological processes, from reaction kinetics and equilibrium to the very efficacy of a drug molecule. Understanding these interactions at a molecular level is paramount for accurate predictions and the rational design of new chemical entities. This technical guide provides an in-depth exploration of the core theoretical models used to describe solute-solvent interactions, offering a comparative overview of their strengths, limitations, and practical applications.

The Fundamental Landscape: Classifying Solute-Solvent Interaction Models

Theoretical models of solute-solvent interactions can be broadly categorized into two main classes: explicit solvent models and implicit solvent models .[1] The choice between these approaches hinges on a trade-off between computational cost and the desired level of detail.[1]

Explicit solvent models treat each solvent molecule as an individual entity, offering the most detailed and physically realistic representation of the solvation process.[1][2] These models can capture specific, short-range interactions like hydrogen bonding and the detailed structure of the solvation shell.[2] However, the computational expense of simulating a large number of solvent molecules often limits their application to smaller systems or shorter timescales.[1]

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant.[1][3] This simplification significantly reduces the computational cost, making it feasible to study large biomolecules and perform high-throughput screening.[1] While they excel at capturing long-range electrostatic effects, they may not accurately represent specific local interactions.[1]

Hybrid models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a compromise by treating a critical region of the system (e.g., the solute and its immediate solvation shell) with a high-level quantum mechanical method while the rest of the solvent is described by a more computationally efficient molecular mechanics force field or an implicit model.

A Closer Look at Implicit Solvent Models

Implicit solvent models are workhorses in computational chemistry and drug discovery due to their efficiency. Several popular formulations exist, each with its own theoretical underpinnings.

-

Polarizable Continuum Model (PCM): This widely used model places the solute in a cavity within a polarizable dielectric continuum.[4] The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute.[4]

-

Conductor-like Screening Model (COSMO): COSMO is a variation of the PCM that treats the solvent as a conductor-like dielectric continuum.[5] This approximation simplifies the calculation of the screening charges on the cavity surface.[5]

-

Generalized Born (GB) Models: GB models provide an analytical approximation to the Poisson-Boltzmann equation, offering a faster but often less accurate alternative to PCM and COSMO.

The accuracy of these models is highly dependent on the definition of the solute cavity and the dielectric constant of the solvent.

Key Quantitative Data for Implicit Models

The dielectric constant (ε) is a crucial parameter in implicit solvent models, representing the solvent's ability to screen electrostatic interactions.

| Solvent | Dielectric Constant (ε) at 20°C |

| Water | 80.1 |

| Dimethyl Sulfoxide (DMSO) | 46.68 |

| Acetonitrile | 37.5 |

| Methanol | 32.70 |

| Ethanol | 24.55 |

| Acetone | 20.7 |

| Dichloromethane | 8.93 |

| Tetrahydrofuran (THF) | 7.58 |

| Chloroform | 4.81 |

| Diethyl Ether | 4.33 |

| Toluene | 2.38 |

| Cyclohexane | 2.02 |

| Hexane | 1.88 |

| Pentane | 1.84 |

| Data sourced from various chemical data repositories.[2][6][7][8] |

The choice of computational model also carries significant implications for resource allocation. The following table provides a qualitative comparison of the computational cost associated with different modeling approaches.

| Model Type | Relative Computational Cost |

| Gas Phase (in vacuo) | 1x (Baseline) |

| Implicit Solvent (e.g., GB, PCM) | 1.5x - 5x |

| Explicit Solvent (MM) | 10x - 100x+ |

| Hybrid QM/MM | 5x - 50x (highly dependent on QM region size) |

| Approximate relative costs can vary significantly based on the system size, software, and hardware.[9][10][11] |

The Power of Detail: Explicit Solvent Models

Explicit solvent models provide a granular view of the solvation process by representing individual solvent molecules. This approach is essential for studying systems where specific solute-solvent interactions, such as hydrogen bonds, play a critical role. The structure of the solvent around the solute, known as the solvation shell , can be analyzed in detail.

A key tool for analyzing the structure of the solvent in explicit simulations is the Radial Distribution Function (RDF) . The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle, providing insights into the ordering of solvent molecules in different solvation shells.

Experimental Validation of Theoretical Models

The accuracy and predictive power of theoretical models are ultimately judged by their ability to reproduce experimental observations. Several experimental techniques are employed to validate and parameterize these models.

Detailed Methodology: Solubility Measurement

Determining the solubility of a compound is a fundamental experiment for validating solvation models. The following is a generalized protocol for measuring the equilibrium solubility of a solid in a liquid.[5][12]

Materials:

-

Pure solute (solid)

-

Pure solvent

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

-

Calibrated thermometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation: Ensure both the solute and solvent are of high purity.[12]

-

Supersaturation (optional but recommended): Prepare a supersaturated solution by dissolving an excess amount of the solute in the solvent at a slightly elevated temperature.

-

Equilibration: Place the solution in the thermostatically controlled shaker at the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5] The approach to equilibrium should be monitored by taking samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a membrane filter that is compatible with the solvent and does not adsorb the solute. This step is crucial to separate the dissolved solute from any solid particles.[12]

-

Analysis: Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of the solute using a pre-calibrated analytical method.

-

Data Reporting: Report the solubility in appropriate units (e.g., mol/L, g/L) along with the temperature and, for aqueous solutions, the final pH of the saturated solution.[13]

Spectroscopic Techniques for Probing Solute-Solvent Interactions

Spectroscopic methods provide valuable insights into the changes in a solute's electronic and structural properties upon solvation.

-

UV-Vis Spectroscopy: The position, intensity, and shape of absorption bands in a UV-Vis spectrum can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[14][15] By measuring the spectrum of a solute in a series of solvents with varying dielectric constants, one can correlate the spectral shifts with the solvent properties, providing data to validate theoretical models that predict electronic transitions.[15]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei within a solute molecule.[16] Chemical shifts are sensitive to the surrounding solvent, and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of solvent molecules to the solute, helping to characterize the structure of the first solvation shell.[17]

A Typical Computational Workflow for Solvation Studies

The application of theoretical models to study solute-solvent interactions typically follows a structured computational workflow.